Butyl 2-methylaziridine-1-carboxylate
Description
Properties
IUPAC Name |
butyl 2-methylaziridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-4-5-11-8(10)9-6-7(9)2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLLPVXEAGNREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-methylaziridine-1-carboxylate typically involves the reaction of ethanolamine with di-tert-butyl dicarbonate to form tert-butyl (2-hydroxyethyl)carbamate. This intermediate is then reacted with tosyl chloride in the presence of potassium hydroxide to produce the desired aziridine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar steps as the laboratory synthesis, scaled up to accommodate larger quantities. The process would likely involve stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-methylaziridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can open the aziridine ring, leading to different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to open the aziridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction typically yields amines .
Scientific Research Applications
Butyl 2-methylaziridine-1-carboxylate has several scientific research applications:
Mechanism of Action
Butyl 2-methylaziridine-1-carboxylate itself does not have a specific mechanism of action as it is primarily a building block for other molecules. Its significance lies in its ability to introduce the aziridine ring and the chiral center into more complex target molecules, which might then exhibit specific biological activities.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features
Key Observations :
- Chirality : The presence of two chiral centers in the tert-butyl derivative (vs. one in this compound) enables distinct stereochemical outcomes in reactions, such as asymmetric cycloadditions or polymerizations.
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations :
Research Findings and Limitations
Data Gaps :
- Quantitative reactivity metrics (e.g., ring-opening kinetics) for this compound are absent in the provided evidence.
- Comparative toxicity studies between aziridine carboxylates and acrylate esters are needed.
Q & A
Q. How can the compound be applied in heterocyclic chemistry for synthesizing fused-ring systems?
- Methodological Answer :
- Cycloaddition strategies : React with alkynes via Huisgen 1,3-dipolar cycloaddition to form triazole-fused aziridines (see for Cu-catalyzed example) .
- Photochemical activation : UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes; monitor via ¹H NMR .
- Post-functionalization : Introduce click chemistry handles (e.g., alkyne tags) for bioconjugation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
